Prenol-d6

Descripción general

Descripción

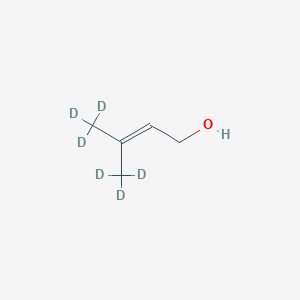

Prenol-d6, also known as 3-methyl-2-buten-1-ol-d6, is a deuterated form of prenol. Prenol is an unsaturated alcohol with the molecular formula C5H10O. The deuterated version, this compound, is used in various scientific research applications due to its unique properties, including its stability and ability to act as a tracer in metabolic studies.

Aplicaciones Científicas De Investigación

Prenol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.

Biology: Employed in studies involving lipid metabolism and the biosynthesis of isoprenoids.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Utilized in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.

Mecanismo De Acción

Target of Action

Prenol-d6, also known as 3-methyl-2-butenol, is primarily used as a preservative in various applications . Its primary targets are bacteria, including formaldehyde-resistant species, mold, and yeasts . These microorganisms are detrimental to the stability and quality of products such as aqueous coatings, polymer dispersions, filler suspensions, pigment slurries, solutions, and dispersions of adhesives and thickeners, concrete additives, detergents, cleaning agents, polishes, etc .

Mode of Action

It is known that the compound interacts with its targets (bacteria, mold, and yeasts) and inhibits their growth, thereby preserving the integrity of the products it is used in .

Biochemical Pathways

Prenols are synthesized from the five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate, which are produced mainly via the mevalonic acid pathway . In some bacteria and plants, isoprenoid precursors are made by the methylerythritol phosphate pathway . The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis, has been developed that centers around the synthesis and subsequent phosphorylation of isoprenoid alcohols .

Pharmacokinetics

It is known that the biosynthesis of all prenyl lipids involves the intermediary formation of one or more prenyl pyrophosphates .

Result of Action

The result of this compound’s action is the effective preservation of various products by inhibiting the growth of bacteria, mold, and yeasts . This ensures the longevity and quality of these products. In terms of biochemical reactions, the consumption of isoprenol (a type of prenol) is dominated by a unimolecular reaction to formaldehyde and isobutene .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group, such as this compound, can be affected by temperature and pressure . The pyrolysis and oxidation of this compound have been studied at temperatures ranging from 500 to 1100 K and a pressure of 0.107 MPa .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Prenol-d6 can be synthesized through the deuteration of prenol. This process involves the exchange of hydrogen atoms in prenol with deuterium atoms. One common method is the reaction of prenol with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature and pressure optimized to achieve maximum deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques, such as distillation and chromatography, are employed to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

Prenol-d6 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form prenal-d6 (3-methyl-2-butenal-d6) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: this compound can be reduced to form isothis compound (3-methyl-3-buten-1-ol-d6) using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: Prenal-d6 (3-methyl-2-butenal-d6)

Reduction: Isothis compound (3-methyl-3-buten-1-ol-d6)

Substitution: Depending on the nucleophile, products can include halogenated or aminated derivatives of this compound.

Comparación Con Compuestos Similares

Similar Compounds

Isoprenol-d6: Another deuterated unsaturated alcohol with similar applications in research.

Geraniol-d6: A deuterated form of geraniol used in studies involving terpenoid biosynthesis.

Farnesol-d6: A deuterated form of farnesol used in lipid metabolism studies.

Uniqueness

This compound is unique due to its specific structure and the presence of deuterium atoms, which make it an excellent tracer in metabolic studies. Its ability to undergo various chemical reactions and its applications in multiple fields of research highlight its versatility and importance.

Actividad Biológica

3-Methyl-2-buten-1-ol-d6 (CAS Number: 53439-16-0) is a deuterated form of 3-Methyl-2-buten-1-ol, a compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHDO

- Molecular Weight : 92.171 g/mol

- Assay : ≥ 95% purity

Mechanisms of Biological Activity

3-Methyl-2-buten-1-ol-d6 exhibits a range of biological activities, which can be classified into several categories:

- Antimicrobial Activity

- Cellular Processes

- Signal Transduction Pathways

- Neuronal Signaling

Study 1: Antiviral Efficacy

A study conducted by researchers demonstrated that 3-Methyl-2-buten-1-ol-d6 exhibited significant antiviral activity against the influenza virus. The compound was shown to inhibit viral replication in vitro, suggesting its potential as an antiviral agent .

Study 2: Apoptosis Induction in Cancer Cells

In a separate investigation, the compound was tested on various cancer cell lines. Results indicated that treatment with 3-Methyl-2-buten-1-ol-d6 led to increased apoptosis rates compared to untreated controls. This suggests its potential utility in cancer therapeutics .

Data Table: Biological Activities of 3-Methyl-2-buten-1-ol-d6

Propiedades

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482648 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-16-0 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.